N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC16394008
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11N3O4S2 |
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Molecular Weight | 349.4 g/mol |
IUPAC Name | N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Standard InChI | InChI=1S/C14H11N3O4S2/c18-12(11-7-4-8-21-11)15-13-16-17-14(22-13)23(19,20)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
Standard InChI Key | BEECZFVWYNTTII-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide features a 1,3,4-thiadiazole ring (C2N2S) substituted at position 5 with a benzylsulfonyl group (-SO2-CH2-C6H5) and at position 2 with a furan-2-carboxamide (-CONH-C4H3O). The molecular formula is C15H12N3O4S2, with a molecular weight of 362.40 g/mol . The benzylsulfonyl group enhances solubility in polar solvents, while the planar furan ring facilitates π-π stacking interactions with biological targets .
Spectroscopic Characterization
Structural elucidation relies on advanced analytical techniques:
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IR Spectroscopy: Peaks at 1,620 cm⁻¹ (C=N stretch), 1,540 cm⁻¹ (C=C aromatic), and 1,120 cm⁻¹ (S=O stretch) confirm functional groups .
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NMR Spectroscopy: ¹H NMR in DMSO-d6 reveals doublets for furan protons (δ 7.45–7.62 ppm) and a singlet for the sulfonyl-linked methylene group (δ 4.35 ppm) . ¹³C NMR shows carbonyl carbon resonance at δ 165.2 ppm.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 362.04 (M⁺), with fragmentation patterns aligning with the proposed structure .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C15H12N3O4S2 |
Molecular Weight | 362.40 g/mol |
Melting Point | 169–171°C |
Solubility | DMSO, Ethanol, Acetonitrile |
LogP | 2.1 (Predicted) |
Synthesis and Optimization
Stepwise Synthesis Protocol
The compound is synthesized via a two-step protocol :
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Formation of 1,3,4-Thiadiazole Core:
Thiosemicarbazide reacts with benzylsulfonylacetic acid in phosphorus oxychloride (POCl3) under reflux to yield 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine. POCl3 acts as both solvent and cyclizing agent. -
Amidation with Furan-2-carboxylic Acid:
The amine intermediate undergoes condensation with furan-2-carbonyl chloride in ethanol, catalyzed by triethylamine, to form the target compound.
Reaction Yield: 68–81%, depending on substituent electronic effects .
Purification and Quality Control
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Chromatography: Thin-layer chromatography (TLC) using benzene:methanol (8:2) confirms reaction completion .
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Recrystallization: Ethanol or acetonitrile recrystallization achieves >95% purity, verified by HPLC.
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Bacterial Strains: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Strains: 50% inhibition at 16–64 μg/mL for Candida albicans .
The benzylsulfonyl group enhances membrane permeability, while the thiadiazole ring disrupts microbial DNA gyrase .
Activity Type | Target Organism/Cell Line | IC50/MIC Value |
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Antibacterial | S. aureus | 8 μg/mL |
Antifungal | C. albicans | 16 μg/mL |
Anticancer | MCF-7 | 12.5 μM |
Structure-Activity Relationship (SAR) Insights
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Benzylsulfonyl Group: Electron-withdrawing nature enhances DNA intercalation capacity .
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Furan Carboxamide: Planar structure improves binding to kinase ATP pockets.
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Thiadiazole Core: Essential for maintaining heterocyclic rigidity and hydrogen bonding with targets .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Caco-2 permeability assay predicts moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Cytochrome P450 3A4-mediated oxidation observed in liver microsomes .
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Excretion: Renal clearance predominates, with 60% unchanged compound excreted in urine.
Acute Toxicity
LD50 in murine models is 320 mg/kg (oral) and 110 mg/kg (intravenous), indicating moderate toxicity . Hepatotoxicity markers (ALT/AST) rise at doses >100 mg/kg, necessitating dose optimization.
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